Product packaging for Diisobutyl glutarate(Cat. No.:CAS No. 71195-64-7)

Diisobutyl glutarate

Cat. No.: B1615162
CAS No.: 71195-64-7
M. Wt: 244.33 g/mol
InChI Key: UFWRCRCDRAUAAO-UHFFFAOYSA-N
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Description

Contextualizing Diesters of Glutaric Acid in Contemporary Chemical Science

Diesters of glutaric acid, also known as pentanedioic acid, represent a significant class of organic compounds. ontosight.ai Glutaric acid itself is a C5 dicarboxylic acid, and its diester derivatives are explored for a variety of scientific purposes. vulcanchem.com These compounds serve as building blocks in polymer chemistry for the synthesis of polyesters and polyamides, with the C5 backbone imparting unique structural characteristics to the resulting polymers. vulcanchem.comchemrxiv.org Research into bio-based glutaric acid and its subsequent conversion to diesters highlights a move towards more sustainable chemical processes. vulcanchem.com The reactivity of the ester groups allows for further chemical modifications, making them versatile intermediates in organic synthesis. chemrxiv.org

Scope and Significance of Diisobutyl Glutarate Research

Research interest in this compound stems from its properties as a non-reactive, soluble solvent and plasticizer. ontosight.ai In an academic context, it is studied as a component in various chemical formulations and as a reference compound in analytical studies. For instance, it has been included in studies of indoor air quality as a semi-volatile organic compound (SVOC) originating from building materials and consumer products. researchgate.netresearchgate.net These studies are crucial for understanding the environmental distribution and behavior of such compounds. researchgate.net Furthermore, the metabolism of this compound is a subject of toxicological research, with studies suggesting it is likely metabolized into isobutanol and glutaric acid. europa.eu

Overview of Current Research Trajectories

Current research involving glutaric acid diesters, including this compound, is multifaceted. A significant area of investigation is the development of novel and more sustainable synthesis methods. For example, recent studies have demonstrated the synthesis of α-substituted glutaric diesters using visible light-driven reactions, which represents a more environmentally friendly approach compared to traditional methods. chemrxiv.orgrsc.orgchemrxiv.org

Another research trajectory focuses on the application of glutaric acid diesters in material science. They are investigated as precursors for polymers like polyester (B1180765) polyols and polyamides, which have wide-ranging industrial applications. chemrxiv.org In environmental science, research continues to characterize the presence and behavior of this compound as an indoor air contaminant, often in the context of finding alternatives to traditional phthalate (B1215562) plasticizers. researchgate.netresearchgate.net Toxicological studies, often using read-across approaches from similar diesters like dimethyl glutarate, aim to better understand the potential interactions of these compounds within biological systems. europa.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O4 B1615162 Diisobutyl glutarate CAS No. 71195-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-methylpropyl) pentanedioate
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InChI

InChI=1S/C13H24O4/c1-10(2)8-16-12(14)6-5-7-13(15)17-9-11(3)4/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWRCRCDRAUAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CCCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
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DSSTOX Substance ID

DTXSID9072282
Record name Diisobutyl glutarate
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Molecular Weight

244.33 g/mol
Source PubChem
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CAS No.

71195-64-7
Record name Diisobutyl glutarate
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Record name Diisobutyl glutarate
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Record name Pentanedioic acid, 1,5-bis(2-methylpropyl) ester
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Record name DIISOBUTYL GLUTARATE
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Synthetic Methodologies and Mechanistic Studies

Esterification Pathways for Diisobutyl Glutarate

The primary route for synthesizing this compound is the esterification of glutaric acid with isobutanol. This reaction involves the condensation of a dicarboxylic acid with an alcohol, typically in the presence of a catalyst to achieve viable reaction rates and yields.

The esterification of a dicarboxylic acid like glutaric acid with an alcohol is an equilibrium-limited reaction. researchgate.net To drive the reaction towards the formation of the diester, an acid catalyst is typically employed. Homogeneous catalysts such as para-toluene sulphonic acid (PTSA) have been effectively used for preparing glutaric acid diesters, resulting in high yields. researchgate.net

Heterogeneous catalysts are increasingly favored due to their ease of separation from the reaction mixture and potential for reusability. Strong acidic cation-exchange resins, such as those based on crosslinked vinylaromatic polymers (e.g., Dowex and Amberlyst series), are effective solid catalysts for the esterification of carboxylic acids with alcohols like isobutanol. researchgate.netgoogle.com These catalysts are often macroporous beads functionalized with strongly acidic groups on their surface, which minimizes diffusion limitations and side reactions within the polymer matrix. google.com The reaction is typically conducted at elevated temperatures, often at least 60°C, to ensure a sufficient reaction rate. google.com

The acid-catalyzed synthesis of a diester from a dicarboxylic acid and an alcohol proceeds via a two-step consecutive reaction mechanism, consistent with Fischer esterification. First, the dicarboxylic acid reacts with one molecule of alcohol to form a monoester intermediate. Subsequently, the monoester reacts with a second molecule of alcohol to yield the final diester product. Water is formed as a byproduct in each step.

Table 1: Influence of Reaction Parameters on the Esterification of Glutaric Acid with Methanol (B129727) over Amberlyst 35 Catalyst researchgate.net This table summarizes qualitative findings from a study on a closely related system, as specific kinetic data for this compound was not available in the reviewed sources.

Parameter Effect on Reaction Rate Effect on Equilibrium Conversion
Temperature Increases Minor effect
Molar Ratio (Alcohol:Acid) Influences rate Slight increase with higher alcohol ratio
Catalyst Loading Increases Not directly applicable (equilibrium)

Research into esterification catalysis aims to develop more active, selective, and reusable systems. Beyond conventional ion-exchange resins, hierarchical zeolites have emerged as promising catalysts. For instance, a hierarchical H-BEA zeolite has been successfully used for the synthesis of dibutyl itaconate, another dicarboxylic acid ester, from itaconic acid and n-butanol. researchgate.net Such materials combine the intrinsic acidity of zeolites with enhanced mass transport properties from a mesoporous structure, leading to higher catalytic activity compared to conventional zeolites. researchgate.net

Ionic liquids represent another frontier in catalysis, particularly for related reactions like transesterification. beilstein-journals.org They can act as highly effective catalysts for the synthesis of organic carbonates from alcohols and dialkyl carbonates, demonstrating high conversion and selectivity under mild conditions. beilstein-journals.org Their negligible vapor pressure and tunable properties make them attractive "green" alternatives to traditional volatile and corrosive acid catalysts.

Table 2: Comparison of Catalytic Systems for Diester Synthesis

Catalyst Type Examples Advantages Relevant Findings
Homogeneous Acid p-Toluene Sulphonic Acid (PTSA) High activity, simple Difficult to separate, corrosive
Ion-Exchange Resins Amberlyst, Dowex Reusable, easily separated, low corrosion researchgate.netgoogle.com Effective for esterifying glutaric and other acids researchgate.netresearchgate.net
Hierarchical Zeolites H-BEA High surface area, shape selectivity, good thermal stability researchgate.net Shows higher yield in diester synthesis compared to parent zeolite researchgate.net
Ionic Liquids Imidazolium-based Recyclable, negligible volatility, tunable properties beilstein-journals.org High efficiency in transesterification reactions for producing valuable chemicals from glycerol (B35011) beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry encourage the use of sustainable feedstocks and the design of environmentally benign chemical processes. This is particularly relevant for the production of bulk chemicals like diester plasticizers.

A key aspect of sustainable synthesis is the use of renewable, bio-based feedstocks. Traditional chemical synthesis of glutaric acid often involves the oxidation of petroleum-derived precursors like cyclohexane (B81311) or multi-step routes from butyrolactone using hazardous reagents like potassium cyanide. cir-safety.orgfrontiersin.org A greener alternative is the production of glutaric acid through microbial fermentation. frontiersin.org

Metabolically engineered strains of Corynebacterium glutamicum have been developed to produce glutaric acid in high concentrations from glucose. frontiersin.orgrsc.org These engineered microbes utilize novel synthetic pathways to convert intermediates of the lysine (B10760008) biosynthesis pathway into glutaric acid. rsc.org Fed-batch fermentation using these strains has successfully produced significant titers of glutaric acid, which can then be purified. rsc.orgresearchgate.net This bio-based glutaric acid serves as a renewable precursor that can be subsequently esterified to produce glutarate diesters, forming a complete bio-based route to the final product. rsc.org

The valorization of industrial byproducts is a cornerstone of green chemistry. Crude glycerol, a major byproduct of the biodiesel industry, is an abundant and inexpensive C3 platform chemical. mdpi.comresearchgate.netcogsust.com Instead of being treated as waste, glycerol can be converted into value-added chemicals through processes like transesterification. mdpi.comresearchgate.net

The transesterification of glycerol with dialkyl carbonates (such as dimethyl carbonate) is a widely studied reaction that yields valuable products like glycerol carbonate. beilstein-journals.orgmdpi.com This reaction is often catalyzed by basic catalysts like magnesium-zirconium composite oxides or advanced systems like ionic liquids. beilstein-journals.orgmdpi.com While not a direct route to this compound, this process exemplifies the principle of feedstock valorization. The chemical transformations and catalytic systems developed for glycerol valorization can inform the design of other sustainable chemical processes, potentially including novel routes to the precursors of this compound.

Table 3: List of Chemical Compounds

Compound Name
This compound
Glutaric acid
Isobutanol
p-Toluene sulphonic acid
Methanol
Dioctyl glutarate
Didecyl glutarate
Didodecyl glutarate
Dibutyl itaconate
Itaconic acid
n-Butanol
Ionic Liquids
Butyrolactone
Potassium cyanide
Cyclohexane
Glucose
Lysine
Glycerol
Dimethyl carbonate
Glycerol carbonate
Magnesium-zirconium composite oxides

This compound as a Chemical Intermediate

This compound serves as a versatile chemical intermediate, primarily enabling the synthesis of other valuable compounds through reactions involving its ester functional groups. Its role in downstream chemical synthesis is centered on its transformation into key precursors for various industrial applications.

Role in Downstream Chemical Synthesis

This compound's function as a chemical intermediate is primarily linked to its constituent parts: the glutarate backbone and the isobutyl ester groups. Through chemical modifications, it can be a source of glutaric acid or can be used to produce other important chemicals like 1,5-pentanediol (B104693). It is also recognized as a building block in the synthesis of polymers. marketsandmarkets.comnumberanalytics.commdpi.com

The transformation of this compound often involves its hydrolysis back to glutaric acid and isobutanol. europa.eualfa-chemistry.com Glutaric acid itself is a significant building block in the chemical industry, used in the production of polyesters and polyamides. marketsandmarkets.comdemeterchem.com For instance, the copolymerization of glutarate with diamines such as putrescine and cadaverine (B124047) can yield nylon-4,5 and nylon-5,5, respectively. demeterchem.com

Furthermore, this compound, often as part of a mixture of dibasic esters including diisobutyl adipate (B1204190) and diisobutyl succinate (B1194679), is utilized in the formulation of coatings and solvents. demeterchem.com In these applications, it can undergo reactions like transesterification, contributing to the formation of polymer networks in thermoset coatings. googleapis.com

Derivatives and Reaction Pathways for Further Elaboration

The chemical structure of this compound, featuring two ester functionalities, allows for several reaction pathways to generate a variety of derivatives. The primary reactions include hydrolysis, reduction, and transesterification.

Hydrolysis: this compound can be hydrolyzed to yield glutaric acid and isobutanol. europa.eualfa-chemistry.com This reaction is fundamental as it liberates glutaric acid, a key dicarboxylic acid used in further chemical syntheses. It is assumed that this conversion can be facilitated by carboxylesterases. alfa-chemistry.com

Reduction: The ester groups of glutarate esters can be reduced to form diols. While specific studies on this compound are not prevalent, the reduction of similar esters like methyl or ethyl glutarate to 1,5-pentanediol is a known transformation. orgsyn.org This suggests a plausible pathway for the conversion of this compound to 1,5-pentanediol, a valuable chemical used as a plasticizer and a precursor for polyesters. demeterchem.com For example, the reduction of diallyl glutarate to 1,5-pentanediol has been achieved with lithium aluminum hydride (LiAlH₄).

Transesterification: this compound can undergo transesterification, a process where the isobutyl groups are exchanged with other alkyl groups. This reaction is particularly relevant in the coatings industry, where diesters are used to form crosslinked polymer films. googleapis.com The reaction is an equilibrium process that can be driven to completion by removing the alcohol byproduct. googleapis.com

Polymer Synthesis: Glutarates, in general, are used as monomers for the production of polymers like polyesters and polyamides. marketsandmarkets.com This indicates that this compound could potentially be used as a building block in polymerization reactions, contributing to the formation of polymers with specific properties. mdpi.comnih.gov

The table below summarizes the potential chemical transformations of this compound and the resulting derivatives.

Reaction Pathway Reactants Products Potential Applications of Products
HydrolysisThis compound, WaterGlutaric acid, IsobutanolProduction of polyesters, polyamides marketsandmarkets.comeuropa.eualfa-chemistry.comdemeterchem.com
ReductionThis compound, Reducing agent (e.g., LiAlH₄)1,5-PentanediolPlasticizers, Polyester (B1180765) precursor demeterchem.comorgsyn.org
TransesterificationThis compound, AlcoholDifferent dialkyl glutarate, IsobutanolFormulation of thermoset coatings googleapis.com
PolymerizationThis compound, Co-monomers (e.g., diamines, diols)Polyesters, PolyamidesVarious polymer applications marketsandmarkets.commdpi.com

Advanced Applications and Material Science Innovations

Diisobutyl Glutarate in Polymer Science and Engineering

This compound (DIBG) is a notable compound in the field of polymer science, primarily utilized for its efficacy as a plasticizer and a performance-enhancing additive in various polymer systems. Its branched chemical structure and optimal molecular weight contribute to its versatile functionality.

Mechanisms of Plasticization in Polymer Systems

The primary function of a plasticizer is to increase the flexibility, workability, and durability of a polymer by lowering its glass transition temperature (Tg). This compound achieves this through several established mechanisms of external plasticization. researchgate.netkinampark.com The principal theories explaining its action are the lubricity, gel, and free volume theories.

Lubricity Theory: This theory posits that plasticizers act as molecular lubricants. The relatively small molecules of this compound interpose themselves between the long polymer chains, reducing the intermolecular frictional forces that cause rigidity. mdpi.comhallstarindustrial.comslideshare.net This allows the polymer chains to slide past one another more easily, imparting flexibility to the material.

Gel Theory: According to this theory, the inherent stiffness of a polymer arises from a three-dimensional network of intermolecular interactions (like van der Waals forces) at various points along the chains. hallstarindustrial.comslideshare.netrsc.org this compound molecules disrupt these polymer-polymer bonds by solvating the polymer chains at these interaction sites. This breaks down the rigid gel structure, resulting in a softer, more pliable material. rsc.org

Free Volume Theory: This is one of the most widely accepted explanations for plasticization. Free volume is the unoccupied space between polymer chains that allows for segmental motion. researchgate.nethallstarindustrial.comrsc.org Rigid polymers have very little free volume below their Tg. This compound, with its branched isobutyl groups and molecular size, effectively increases the free volume within the polymer matrix. mdpi.comacs.org This increased space facilitates the movement of polymer chains, lowers the energy barrier for conformational changes, and consequently reduces the polymer's glass transition temperature. researchgate.nethallstarindustrial.com

The effectiveness of this compound as a plasticizer is thus a result of its ability to physically separate polymer chains, weaken intermolecular forces, and create additional internal space for molecular motion.

Formulation of Coatings and Adhesives with Enhanced Performance

This compound is a key ingredient in the formulation of high-performance coatings and adhesives, where it serves multiple functions. It is often used as part of a dibasic ester blend, frequently combined with diisobutyl adipate (B1204190) and diisobutyl succinate (B1194679). ulprospector.comdemeterchem.comspecialchem.com

In coatings, DIBG acts as a coalescing agent and a solvent. specialchem.comtnjchem.com Its slow evaporation rate ensures that it remains in the paint film long enough to allow polymer particles to soften, fuse, and form a continuous, uniform film as the coating dries. google.comscribd.com This process is crucial for achieving optimal film integrity and appearance. Its use leads to enhanced performance characteristics such as improved leveling, which eliminates brush marks, and resistance to pinholing, ensuring a defect-free surface. demeterchem.comspecialchem.com

In adhesives, glutarate esters function as plasticizers that improve flexibility and workability, making the adhesive more effective for bonding different materials. rsc.orgdemeterchem.com

Function in Formulation Resulting Performance Enhancement Relevant System
Coalescing AgentPromotes uniform film formation, improves surface smoothness. google.comscribd.comWaterborne & Solventborne Coatings
Slow-Evaporating SolventExtends "open time," improves leveling, and reduces surface defects like pinholes. demeterchem.comspecialchem.comCoatings, Printing Inks
PlasticizerIncreases flexibility and durability of the cured film or bond line. rsc.orgdemeterchem.comCoatings, Adhesives
Performance AdditiveEnhances scrub and abrasion resistance of the final coating. demeterchem.comspecialchem.comtnjchem.comArchitectural & Industrial Paints

Impact on Polymer Mechanical and Durability Properties

The introduction of this compound into a polymer matrix has a predictable and significant impact on its mechanical properties. By increasing the free volume and chain mobility, plasticizers generally alter the stress-strain behavior of the material. kinampark.com

The addition of DIBG typically leads to a decrease in properties associated with rigidity, such as tensile strength, elastic modulus, and hardness. kinampark.comspecialchem.com Conversely, it enhances properties related to flexibility and toughness, most notably the elongation at break. kinampark.com For example, studies on dicarboxylic acid esters in PVC have shown that they effectively reduce the glass transition temperature and increase the elasticity of the polymer. researchgate.net

In terms of durability, the impact is multifaceted. While the increased flexibility can prevent cracking and brittleness, especially at low temperatures, the presence of a plasticizer can sometimes affect other properties. However, in coatings, the use of this compound has been shown to improve durability by enhancing abrasion resistance, a critical factor for the longevity of protective films. specialchem.comdemeterchem.com

Mechanical/Durability Property General Impact of Plasticization Specific Contribution of this compound
Tensile StrengthDecreaseReduces the force required to pull the material apart. kinampark.com
Elongation at BreakIncreaseAllows the material to stretch more before breaking, enhancing flexibility. kinampark.com
Hardness (e.g., Shore Hardness)DecreaseResults in a softer material. researchgate.net
Glass Transition Temperature (Tg)DecreaseIncreases flexibility, especially at lower temperatures. acs.org
Abrasion ResistanceIncreaseIn coatings, it helps create a more resilient and durable surface. demeterchem.comspecialchem.com

Integration into Specialized Chemical Formulations

Beyond its role as a primary plasticizer, this compound's specific physical properties make it a valuable component in various specialized chemical formulations, particularly as a high-boiling solvent and coalescing agent.

Role as a High-Boiling Oxygenated Solvent

This compound is classified as a high-boiling, oxygenated solvent. ulprospector.comgpcchem.com This characteristic is defined by its low vapor pressure and high boiling point. These properties are crucial in applications where slow evaporation is desired. In coatings and printing inks, it functions as an "excellent tail solvent," meaning it is one of the last solvent components to evaporate from the film. demeterchem.com This slow evaporation helps to improve flow and leveling, preventing premature drying that can lead to surface imperfections. demeterchem.com Its ability to dissolve a wide range of resins also contributes to its utility in complex formulations. demeterchem.com

Property Value (for Dibasic Ester mixture containing DIBG) Significance
Distillation Range275-295 °CHigh boiling point ensures slow evaporation. demeterchem.comdemeterchem.com
Vapor Pressure (@ 20°C)0.01 mmHgLow volatility contributes to its role as a tail solvent. demeterchem.comdemeterchem.com
Flash Point (TCC)133 °CHigh flash point indicates low flammability. demeterchem.comdemeterchem.com
Physical FormColorless LiquidEasy to incorporate into liquid formulations. demeterchem.comdemeterchem.com

Coalescing Agent Functionality in Waterborne and Solventborne Systems

The function of a coalescing agent is critical in latex or emulsion-based systems, such as waterborne paints. In these systems, the polymer binder exists as discrete particles dispersed in water. For a continuous, durable film to form upon drying, these particles must fuse together in a process called coalescence. scribd.com

This compound is an effective coalescing agent for both waterborne and solventborne systems. demeterchem.comspecialchem.comtnjchem.com It temporarily softens the polymer particles, lowering the minimum film formation temperature (MFFT)—the lowest temperature at which the polymer particles can coalesce to form a continuous film. newswise.com This allows for the formation of a high-quality paint film over a wider range of application temperatures. Because of its low water solubility and high boiling point, it remains with the polymer particles as water evaporates, performs its coalescing function, and then slowly diffuses out of the film over time, allowing the film to achieve its final hardness and durability. google.com Its use has been identified as a key part of the industry's move away from more volatile or regulated coalescing agents. newswise.com

Research in Advanced Pigment Dispersion and Ink Rheology

This compound, a diester of glutaric acid and isobutanol, serves as a versatile solvent in various industrial applications, including coatings and adhesives. ontosight.ai Its utility in the formulation of inks and pigments is an area of growing interest due to its favorable chemical properties, such as low volatility and good solubility in organic solvents. ontosight.ai As a type of dibasic ester, this compound shares characteristics with related compounds that have proven effective in pigment dispersion. penpet.com Dibasic esters are recognized for their strong dissolving power and are considered environmentally friendly alternatives to many traditional solvents used in paints and coatings. penpet.com

The effectiveness of a solvent in pigment dispersion is crucial for the quality of the final ink product. The process involves breaking down pigment agglomerates into finer particles and ensuring they remain stable within the dispersion medium. iaea.org The solvent's properties, such as polarity and surface tension, directly influence its ability to wet the pigment surface, which is essential for efficient dispersion and achieving a small, stable particle size. iaea.org Research into ink formulations shows that related glutarate esters, like diethyl glutarate, are suitable solvents for non-aqueous pigment dispersions and inkjet inks. google.com

Table 1: Key Solvent Properties for Ink Formulation This interactive table summarizes properties of solvent classes relevant to ink formulation.

Solvent ClassKey PropertiesRole in Ink FormulationExample Compound(s)
Dibasic Esters Good solvency, low volatility, high boiling point, biodegradable. penpet.comUsed as a solvent vehicle in coatings, paints, and inks; aids in pigment wetting and dispersion. penpet.comDiethyl glutarate, this compound. penpet.comgoogle.com
Glycol Ethers Good solvency for a wide range of resins, moderate evaporation rate.Used to control drying time and improve flow; common in inkjet and screen-printing inks.2-Butoxy-ethanol. google.com
Polyols High boiling point, humectant properties.Used in water-based inks to prevent nozzle clogging by retaining moisture.Ethylene (B1197577) glycol, Glycerin. google.commdpi.com
Hydrocarbons Variable solvency and evaporation rates (aliphatic vs. aromatic).Traditionally used in publication and packaging inks. wirsindfarbe.deAliphatic and aromatic hydrocarbon mixtures. wirsindfarbe.de

Emerging Applications in Sustainable Materials

The shift towards sustainable and bio-based materials has spurred research into renewable chemical feedstocks and biodegradable polymers. Glutaric acid and its derivatives, including this compound, are part of this movement, showing potential in the development of environmentally benign products.

Glutarate derivatives have emerged as important components in the synthesis of biodegradable polymers. Aliphatic polyesters, a class of polymers known for their biodegradability due to hydrolysable ester bonds, can be synthesized from dicarboxylic acids like glutaric acid. mdpi.comnih.gov These polymers are seen as a competitive alternative to traditional non-biodegradable plastics. mdpi.com

A significant area of research involves the use of zinc glutarate (ZnGA) as a catalyst. researchgate.net Studies have demonstrated that ZnGA is effective in the terpolymerization of propylene (B89431) oxide (PO), carbon dioxide (CO₂), and various lactones to produce biodegradable poly(carbonate-co-ester)s. researchgate.net This process is considered an economically and environmentally sound method for creating thermoplastic materials with tunable properties. researchgate.net For instance, the terpolymerization of PO, CO₂, and ε-caprolactone (CL) using a ZnGA catalyst yields a poly(ester-co-carbonate) that is biodegradable. researchgate.net

Recent innovations include the development of a novel catalyst system using commercial zinc glutarate (ZnGA) with a supported metal. acs.org This catalyst has been used for the synthesis of poly(ester-b-carbonate) from CO₂. acs.org The resulting biodegradable copolymer exhibits enhanced mechanical properties, including high tensile strength and improved elongation, making it suitable for a range of applications. acs.org

Table 2: Research Findings on Biodegradable Polymers from Glutarate Derivatives This interactive table presents findings from research on zinc glutarate-catalyzed polymers.

Catalyst SystemMonomersResulting PolymerKey Findings & PropertiesSource(s)
Zinc Glutarate (ZnGA)Propylene Oxide (PO), Carbon Dioxide (CO₂), ε-Caprolactone (CL)Poly(carbonate-co-ester)ZnGA effectively catalyzed the terpolymerization; the resulting polymer is biodegradable. researchgate.net
Supported Zinc Glutarate (ZnGA)Carbon Dioxide (CO₂), EpoxidesPoly(ester-b-carbonate)The catalyst is stable, recyclable, and produces a copolymer with strong tensile strength (>40 MPa) and improved elongation (45%). acs.org acs.org

The development of bio-based products is a key strategy for reducing dependence on fossil resources. researchgate.net Glutarate derivatives are positioned to play a role in this transition, both as building blocks for new materials and as green solvents. Dibasic esters, including glutarates, are increasingly recognized as biodegradable solvents that can replace harsher chemicals in various formulations. penpet.com

Research is actively exploring greener synthetic routes to produce glutarate-based compounds. One innovative approach is a chemo-enzymatic method to synthesize biobased bis(cyclic carbonate) glutarate. acs.org This process uses cyclic anhydrides, glycidol, and CO₂ in a two-step catalytic reaction that operates in solvent-free media, capitalizing on the synergy between biocatalysis and other green chemistry technologies. acs.org Such methods are highly desirable for creating sustainable chemical processes and materials. acs.org

The broader context for this research is the drive to create value-added chemicals from biorefinery carbohydrates, which can provide financial incentives to expand the biorefining industry. researchgate.net While much focus has been on platform chemicals like 2,5-furandicarboxylic acid (FDCA) as a replacement for petroleum-derived diacids in polymers, similar potential exists for bio-based production of other dicarboxylic acids like glutaric acid and their subsequent conversion into useful products like this compound. researchgate.netrsc.org These efforts contribute to the growing portfolio of bio-based products that can support a more sustainable circular economy.

Environmental Fate and Ecotoxicological Investigations

Biodegradation Pathways and Kinetics

The environmental persistence of diisobutyl glutarate is largely determined by its susceptibility to microbial degradation. Studies indicate that it is readily biodegradable, breaking down into simpler, less harmful substances through natural processes.

Aerobic and Anaerobic Degradation Studies (e.g., OECD 301D, OECD 306)

This compound, often as part of a mixture with diisobutyl adipate (B1204190) and diisobutyl succinate (B1194679), has been evaluated for its biodegradability using standardized testing protocols. ark-chem.co.jpjohnsonandallen.co.uk The Organisation for Economic Co-operation and Development (OECD) provides guidelines for these tests, which are recognized internationally.

The OECD 301D "Closed Bottle Test" is a stringent test for assessing ready biodegradability in an aerobic aqueous medium. aropha.comsitubiosciences.com For a substance to be classified as readily biodegradable, it must achieve at least 60% degradation within a 28-day period. aropha.com In a study conducted over 28 days, a reaction mass containing this compound demonstrated 80% degradation, thereby meeting the criteria for being considered readily biodegradable. johnsonandallen.co.uk

The OECD 306 "Biodegradability in Seawater" test is designed to assess biodegradation potential in marine environments. miljodirektoratet.nooecd.org A substance is considered to have the potential for biodegradation in marine settings if it shows significant degradation, with a pass level often set at 60% for ultimate degradation. miljodirektoratet.nooecd.org The reaction mass including this compound showed 68% degradation in an OECD 306 test lasting over 28 days, indicating it is unlikely to persist in marine ecosystems. johnsonandallen.co.uk

Test GuidelineTest TypeDurationResult (% Degradation)Classification
OECD 301DAerobic, Freshwater (Closed Bottle Test)>28 days80%Readily Biodegradable johnsonandallen.co.uk
OECD 306Aerobic, Seawater>28 days68%Potential for biodegradation in marine environment johnsonandallen.co.uk

Identification of Biodegradation Products

The initial and most critical step in the breakdown of this compound is the cleavage of its ester bonds. It is presumed that biodegradation proceeds via hydrolysis, yielding the parent acid and alcohol. alfa-chemistry.com The primary biodegradation products identified are:

Glutaric Acid (Pentanedioic acid)

Isobutanol (2-methyl-1-propanol)

These smaller molecules can then be further metabolized by microorganisms and integrated into central metabolic pathways like the Krebs cycle. alfa-chemistry.comnih.gov

Enzymatic Mechanisms of Ester Hydrolysis

The hydrolysis of this compound is catalyzed by a class of enzymes known as esterases, specifically carboxylesterases. alfa-chemistry.com These enzymes are widespread in nature and facilitate the breakdown of ester-containing compounds. unl.edu

The general mechanism for ester hydrolysis by these enzymes involves a nucleophilic attack on the carbonyl carbon of the ester. researchgate.netmasterorganicchemistry.com This reaction is typically facilitated by a catalytic triad (B1167595) of amino acids (commonly serine, histidine, and aspartate or glutamate) within the enzyme's active site. The serine residue initiates the attack, leading to the formation of a short-lived tetrahedral intermediate. researchgate.net The subsequent collapse of this intermediate results in the cleavage of the ester bond, releasing the alcohol component (isobutanol) and forming an acyl-enzyme intermediate. This intermediate is then hydrolyzed by a water molecule, regenerating the active enzyme and releasing the carboxylic acid component (glutaric acid). researchgate.netmasterorganicchemistry.com This enzymatic process is highly efficient and is the primary pathway for the degradation of ester-based compounds in biological systems. nih.gov

Environmental Distribution and Exposure Dynamics

As a semi-volatile organic compound (SVOC), this compound can be released from various products and materials, leading to its distribution in the environment, particularly indoors.

Air-Particle Partitioning in Indoor Environments

In indoor environments, SVOCs like this compound exist in both the gas phase and adsorbed onto airborne particles and settled dust. researchgate.netnih.gov The distribution between these phases is governed by the gas/particle partition coefficient (K_p), which is influenced by factors such as the compound's vapor pressure and the concentration of particulate matter in the air. researchgate.netmdpi.com

Modeling studies have shown that calculating the K_p for plasticizers can be challenging, as the results can vary significantly due to uncertainties in predicted physical-chemical properties like vapor pressure and the octanol-air partitioning coefficient (K_OA). researchgate.netnih.govosti.gov While lower temperatures may favor the partitioning of some SVOCs into the particulate phase, the concentration of airborne particles is often a more dominant factor. mdpi.com Understanding this partitioning behavior is essential for accurately assessing human exposure, as the compound can be inhaled in both gaseous form and attached to particles. researchgate.netnih.gov

Emission Studies from Consumer Products and Building Materials (e.g., FLEC)

The emission of this compound from consumer products and building materials has been investigated using specialized emission test chambers, such as the Field and Laboratory Emission Cell (FLEC). researchgate.netnih.govresearchgate.net These studies provide critical data on the sources and emission rates of the compound into indoor air.

Research has identified this compound as an emission from artists' acrylic paints. alfa-chemistry.comresearchgate.net In one study using a FLEC, a paint containing a mixture of diisobutyl adipate, this compound, and diisobutyl succinate was shown to be a source of these compounds. alfa-chemistry.comresearchgate.net this compound has also been detected in emissions from construction materials. polygood.com

Source MaterialTest MethodDetected CompoundsStudy Findings
Artists' Acrylic PaintField and Laboratory Emission Cell (FLEC)This compound (DIBG), Diisobutyl Adipate (DIBA), Diisobutyl Succinate (DIBS)Identified as an emission source. Time-concentration curves were measured at 23 °C and 50% relative humidity. researchgate.netresearchgate.net
Construction Material ("Polygood")Emission Test ChamberThis compoundDetected in emission analysis after 28 days. polygood.com
Architectural CoatingsMicrochamberMixtures including this compoundIdentified as one of the most abundant compounds emitted from certain commercial paints. researchgate.net

Monitoring and Detection in Environmental Matrices

The detection and monitoring of this compound (DIBG) in various environmental settings are crucial for understanding its distribution and potential impact. As an industrial solvent, DIBG can be released into the environment, necessitating reliable analytical methods for its quantification in different matrices. ppsthane.com

Air Monitoring: Studies have been conducted to measure the gas phase concentrations of DIBG, particularly in indoor environments where it may be emitted from materials like PVC. alfa-chemistry.com In one study analyzing 369 indoor air samples from various locations such as offices and homes, this compound was detected in four of the samples. alfa-chemistry.com The maximum concentration found was 710 µg/m³, with an arithmetic mean of 3.4 µg/m³. alfa-chemistry.com Another extensive evaluation of 898 samples showed that 50% and 90% of the concentrations were below 2 µg/m³. alfa-chemistry.com These monitoring efforts often involve the use of field and laboratory emission cells (FLEC) to study the emission rates from products containing DIBG. alfa-chemistry.com The monitoring of solvent vapors in the workplace is also a key aspect, utilizing techniques like solvent vapor monitoring badges to assess personal exposure levels. satra.com

Water and Soil Monitoring: Given its use as a plasticizer and industrial solvent, this compound can potentially contaminate water and soil. ppsthane.comnt.gov.au Monitoring in these matrices is essential to prevent adverse environmental effects. ppsthane.com Analytical methods, such as solid-phase extraction (SPE) combined with gas chromatography-tandem mass spectrometry (GC-MS/MS), have been developed for the detection of similar compounds in water, achieving low limits of quantification. researchgate.net While specific monitoring data for DIBG in water and soil is not extensively detailed in the provided results, the methodologies for monitoring industrial solvents in these environments are well-established. ppsthane.com These typically involve sample collection, extraction of the target analyte, and subsequent analysis using chromatographic techniques. researchgate.netazurewebsites.net

Analytical Techniques: The primary methods for detecting and quantifying this compound and related compounds in environmental samples involve advanced analytical instrumentation. Gas chromatography coupled with mass spectrometry (GC-MS) is a common and effective technique. researchgate.net For complex matrices, tandem mass spectrometry (MS/MS) provides higher selectivity and sensitivity. researchgate.net The development of these methods is crucial for regulatory compliance and for understanding the environmental footprint of industrial chemicals. ppsthane.comnibusinessinfo.co.uk

Ecotoxicological Assessment and Risk Analysis

The ecotoxicological profile of this compound is often assessed as part of a mixture with other diesters, such as diisobutyl adipate and diisobutyl succinate, as they are commonly used together in industrial applications. kenged.co.uktennantsdistribution.comspecialchem.comark-chem.co.jp

Aquatic Ecotoxicity: this compound is generally considered to have low toxicity to aquatic organisms. kenged.co.ukjohnsonandallen.co.uk Ecotoxicity studies have been conducted on a reaction mass containing this compound along with diisobutyl adipate and diisobutyl succinate. tennantsdistribution.comjohnsonandallen.co.uk These studies provide valuable insights into the potential effects on aquatic life.

Toxicity to Invertebrates: For the copepod Acartia tonsa, the 48-hour lethal loading (LL50) was determined to be 25 mg/L. tennantsdistribution.comjohnsonandallen.co.uk

Toxicity to Algae: The 72-hour median effective loading (EL50) for the diatom Skeletonema costatum, based on growth rate inhibition, was found to be 7.9 mg/L. tennantsdistribution.com

These findings indicate that the substance is toxic to aquatic organisms, with LC50/EC50/IC50 values falling between 1 and 10 mg/L for the most sensitive species tested. tennantsdistribution.com

Terrestrial Ecotoxicity: Information regarding the specific terrestrial ecotoxicity of this compound is limited in the provided search results. However, the registration dossier for the reaction mass containing this compound indicates that terrestrial toxicity has been considered, including toxicity to soil macroorganisms. europa.eu For similar compounds like the long-chain phthalate (B1215562) ester DIDP, terrestrial toxicity studies have been conducted on organisms such as the earthworm Eisenia fetida. canada.ca

This compound is structurally and functionally similar to other diesters, and its ecotoxicological properties are often evaluated in comparison to them. It is frequently part of a substance group that includes diisobutyl adipate and diisobutyl succinate. kenged.co.uktennantsdistribution.comark-chem.co.jp This grouping is based on the likelihood that their physicochemical and ecotoxicological properties will be similar or follow a regular pattern due to their structural similarities. europa.eu

For instance, the aquatic toxicity data presented above was for a reaction mass of these three diisobutyl esters. tennantsdistribution.comjohnsonandallen.co.uk This approach of reading across data from structurally related substances is a common practice in chemical risk assessment when data for a specific compound is limited. europa.eucanada.ca The rationale is that these esters will likely exhibit similar environmental behavior and toxicity profiles.

The ecotoxicity of other ester compounds, such as medium-chain phthalate esters, has also been studied. These studies show that substances like diisobutyl phthalate (DIBP) can have moderate to high hazard potential in aquatic species. canada.ca While DIBG is a glutarate ester and not a phthalate, these comparative assessments help in building a broader understanding of the potential environmental risks associated with this class of chemicals.

The bioaccumulation potential of a chemical refers to its ability to be absorbed by an organism and accumulate in its tissues. This is often predicted using the octanol-water partition coefficient (log Kow). umweltbundesamt.de

For this compound, the estimated log Kow is 3.316. thegoodscentscompany.com A log Kow value between 1 and 6 suggests a potential for bioaccumulation, but values below 3 are generally considered to indicate a low potential. umweltbundesamt.de The European Chemicals Agency (ECHA) registration dossier for the reaction mass containing this compound includes an endpoint summary for bioaccumulation. europa.eu

While specific bioaccumulation studies on this compound were not found in the search results, the product is considered readily biodegradable. kenged.co.ukark-chem.co.jp The components of the DBE-IB mixture, which includes this compound, passed the 28-day closed bottle test for ready biodegradability. ark-chem.co.jp Rapid biodegradation can limit the potential for a substance to persist in the environment and bioaccumulate in organisms.

For comparison, studies on other esters like the long-chain phthalates DIDP and DUP suggest a low bioaccumulation and biomagnification potential based on empirical and modeled data, although their presence in aquatic species confirms bioavailability. canada.cacanada.ca

Toxicological Mechanisms and Health Effects Research

Metabolic Fate and Toxicokinetics in Biological Systems

The metabolic processing of diisobutyl glutarate within biological systems is a critical determinant of its toxicological profile. This section examines its breakdown, the formation of metabolites, and how its metabolic pathways compare to similar chemical structures.

Enzymatic Hydrolysis and Metabolite Formation (Glutaric Acid and Isobutanol)

It is widely assumed that this compound undergoes enzymatic hydrolysis to form its constituent molecules: glutaric acid and isobutanol. europa.eualfa-chemistry.com This metabolic process is facilitated by carboxylesterases, which are enzymes prevalent in various tissues, including the nasal epithelium. europa.eualfa-chemistry.comumweltbundesamt.de The hydrolysis cleaves the ester bonds of this compound, releasing the corresponding carboxylic acid and alcohol. Both glutaric acid and isobutanol are considered to have low systemic toxicity. europa.eu

Comparative Metabolic Pathways with Analogous Esters (e.g., Dimethyl Glutarate, Diisobutyl Phthalate)

The metabolism of this compound can be understood by comparing it to analogous esters like dimethyl glutarate and diisobutyl phthalate (B1215562) (DiBP). Similar to this compound, dimethyl glutarate is metabolized by carboxylesterases in the nasal olfactory epithelium, breaking down into methanol (B129727) and glutaric acid. europa.euumweltbundesamt.de This process highlights a common pathway for dibasic esters where the ester bond is cleaved, releasing the parent alcohol and dicarboxylic acid. europa.eu

In the case of DiBP, toxicokinetic studies in rats have shown that it is rapidly metabolized to its major metabolite, monoisobutyl phthalate (MiBP). nih.gov This rapid metabolism and subsequent distribution of the metabolite throughout the body is a key characteristic of phthalate toxicokinetics. nih.gov A study in a human volunteer who ingested DiBP showed that the simple monoester, MiBP, was the major metabolite, accounting for 71% of the dose excreted in urine. researchgate.net This extensive metabolism to a monoester form is a parallel pathway to the hydrolysis of this compound.

In Vitro and In Vivo Metabolic Studies

In vitro studies using homogenates of nasal epithelial cells from rats have been instrumental in understanding the metabolism of dibasic esters. umweltbundesamt.de These studies have demonstrated that the enzymatic activity of carboxylesterase is significantly higher in olfactory epithelial cells compared to respiratory epithelial cells. umweltbundesamt.de Furthermore, these in vitro models have shown a direct link between the cleavage of the ester by carboxylesterase and subsequent cytotoxicity. umweltbundesamt.de

In vivo studies provide further evidence for the metabolic pathways of related compounds. For instance, studies on di-n-butyl phthalate (DnBP) and DiBP in a human volunteer involved the oral administration of these substances and subsequent analysis of urine samples. researchgate.netresearchgate.net These studies confirmed that the majority of the ingested dose was excreted as metabolites within the first 24 hours. researchgate.net For DiBP, the primary metabolite identified was the simple monoester, MiBP. researchgate.net Such in vivo research is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds in a whole-organism context.

Cellular and Molecular Mechanisms of Toxicity

The toxicity of this compound is primarily linked to its metabolic products and their effects at the cellular and molecular level. This section details the cytotoxic effects observed in specific tissues and explores the potential involvement of oxidative stress.

Cytotoxicity in Olfactory Epithelium and Other Tissues

The primary health concern following inhalation of this compound is the cytotoxicity of glutaric acid after its release by carboxylesterases in the olfactory epithelium. europa.eu The release of the carboxylic acid leads to a dose-dependent cytotoxicity, which is thought to be caused by a decrease in pH. umweltbundesamt.de This acidic environment can result in degenerative changes in the nasal mucosa. europa.euumweltbundesamt.de

Studies on analogous compounds provide further insight. For example, exposure to dimethyl glutarate has been shown to cause degeneration or atrophy of the olfactory epithelium in rats. europa.eu In female rats, these effects were observed at all tested concentrations, while in male rats, they were only seen at higher doses. europa.eu Following a recovery period, signs of tissue repair, such as respiratory metaplasia and disorganization of the olfactory epithelium, were noted. europa.eu Research using nasal explants from female rats has confirmed that the ester cleavage by carboxylesterase is directly linked to cytotoxicity, as indicated by the release of acid phosphatase. umweltbundesamt.de

Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating Diisobutyl glutarate from complex mixtures. When coupled with mass spectrometry, it provides a powerful tool for both qualitative and quantitative analysis.

Gas chromatography-mass spectrometry (GC-MS) is a primary and widely used technique for the analysis of semi-volatile organic compounds like this compound. restek.com It offers high chromatographic resolution, sensitivity, and specificity. mdpi.com In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. restek.com Following separation, the compound is ionized and fragmented, and the resulting mass spectrum serves as a chemical fingerprint for identification.

The identification of this compound is typically confirmed by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum against a reference library, such as the NIST Mass Spectrometry Data Center. nist.govlcms.cz The use of retention indices (RI) provides an additional layer of confidence in compound identification. lcms.cz For this compound, retention indices have been reported on non-polar columns, such as those with a 5% Phenyl methyl siloxane stationary phase. nist.gov

Quantitative analysis can be performed with high accuracy and precision. nih.govleco.co.jp For robust quantification, an internal standard, such as benzyl (B1604629) benzoate, may be used. restek.comnih.gov The method's sensitivity allows for the determination of trace amounts of the compound, with limits of quantification (LOQ) often in the nanogram per gram (ng/g) range. nih.gov

Table 1: Typical GC-MS Parameters for Analysis

Parameter Typical Value/Condition
GC System Agilent 8890 GC or similar lcms.cz
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar 5%-phenyl-methylpolysiloxane phase lcms.czmdpi.com
Injection Mode Splitless lcms.cz
Inlet Temperature 65 °C ramped to 280 °C lcms.cz
Oven Program Initial 45 °C, ramped at 12 °C/min to 325 °C lcms.cz
Carrier Gas Helium at a constant flow of 1 mL/min lcms.cz
MS System Agilent 7250 GC/Q-TOF or similar lcms.cz
Ionization Mode Electron Ionization (EI) at 70 eV lcms.cz
Mass Range 50-1000 m/z lcms.cz
Source Temperature 200 °C lcms.cz

While GC-MS is highly effective, Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a complementary technique, particularly for compounds that are thermally labile or have low volatility. For comprehensive analyses of complex samples, such as in extractables and leachables studies, both LC-MS and GC-MS are often employed to cover a wide range of chemical classes. lcms.cz LC-MS separates compounds in the liquid phase before they are introduced into the mass spectrometer.

The separation is typically achieved using a reversed-phase column (e.g., C18). nih.gov The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as ammonium (B1175870) formate (B1220265) to improve ionization. lcms.cz Electrospray ionization (ESI) is a common ionization technique used in LC-MS, which is particularly suitable for polar molecules. lcms.cz High-resolution mass spectrometry (HRMS) detectors, such as Quadrupole Time-of-Flight (Q-TOF), can provide highly accurate mass measurements, facilitating the determination of the elemental composition of the analyte and its fragments. biorxiv.org

Table 2: Typical LC-MS Parameters for Analysis

Parameter Typical Value/Condition
LC System Agilent 1290 Infinity II LC or similar
Column C18 stationary phase

| Mobile Phase | A: Water with 2.5mM Ammonium Formate & 0.05% Formic Acid B: Methanol with 2.5mM Ammonium Formate & 0.05% Formic Acid lcms.cz | | Gradient | Gradient elution from low to high organic phase concentration lcms.cz | | Flow Rate | 0.35 mL/min lcms.cz | | MS System | Agilent 6546 LC/Q-TOF or similar lcms.cz | | Ionization Mode | Dual AJS Electrospray Ionization (ESI), Positive Mode lcms.cz | | Mass Range | 40-1700 m/z lcms.cz | | Drying Gas Temp. | 250 °C lcms.cz |

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile and semi-volatile compounds from a sample matrix prior to GC-MS analysis. mdpi.comuc.edu This method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) of a sealed vial containing the sample. mdpi.com Volatile analytes, including esters like this compound, partition from the sample into the headspace and are then adsorbed onto the fiber. mdpi.com The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed for analysis. scielo.org.pe

The efficiency of the HS-SPME process is influenced by several factors, including the type of fiber coating, extraction time, and temperature. mdpi.comnih.gov Common fiber coatings include Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), which is effective for a broad range of volatile compounds. mdpi.commdpi.com Optimizing parameters such as incubation time, extraction temperature, and salt concentration can significantly enhance the recovery of target analytes. mdpi.comscielo.org.pe HS-SPME is valued for its simplicity, speed, and high sensitivity. uc.edu

Table 3: Common HS-SPME Parameters for Volatile Compound Analysis

Parameter Typical Value/Condition
Fiber Coating Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) mdpi.comnih.gov
Sample Equilibration 15-30 minutes at a controlled temperature (e.g., 45-70 °C) mdpi.comscielo.org.pe
Extraction Time 20-50 minutes mdpi.comnih.gov
Extraction Temp. 40-70 °C uc.edumdpi.com
Desorption Temp. 250 °C scielo.org.pe
Desorption Time 5-8 minutes uc.eduscielo.org.pe

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of molecules like this compound, providing detailed information about its functional groups and atomic connectivity.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. bramchemtestinglab.com The method works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. shareok.org These absorption frequencies correspond to the vibrational energies of specific chemical bonds within the molecule. bramchemtestinglab.com

For this compound, the FTIR spectrum is characterized by strong absorption bands indicative of its ester functionality. The most prominent feature is the carbonyl (C=O) stretching vibration, which typically appears in the region of 1750-1735 cm⁻¹. Other characteristic absorptions include the C-O stretching vibrations of the ester group, which are expected to appear in the 1300-1000 cm⁻¹ range. The spectrum would also show absorption bands corresponding to the C-H stretching and bending vibrations of the alkyl groups. The analysis can be performed on neat liquid samples, often using an Attenuated Total Reflectance (ATR) accessory. ir-spectra.com

Table 4: Predicted FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
C-H (alkane) Stretch 2960-2850
C=O (ester) Stretch 1750-1735
C-H (alkane) Bend 1470-1370
C-O (ester) Stretch 1300-1000

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule. jordilabs.commetu.edu.tr It provides detailed information about the carbon-hydrogen framework of a compound. metu.edu.tr The technique is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. metu.edu.tr Both ¹H (proton) and ¹³C NMR are typically used for full structural characterization. jordilabs.com

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The protons of the isobutyl groups would give rise to a doublet for the six terminal methyl protons (-CH(CH ₃)₂), a multiplet for the methine proton (-CH (CH₃)₂), and a doublet for the methylene (B1212753) protons adjacent to the ester oxygen (-O-CH ₂-CH). The protons of the central glutarate chain would produce two triplets for the methylene groups adjacent to the carbonyls (-CH ₂-C=O) and a quintet for the central methylene group (-CH₂-CH ₂-CH₂-).

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

¹H NMR Predicted δ (ppm) Multiplicity Integration
-CH(CH ₃)₂ ~0.9 Doublet 12H
-CH (CH₃)₂ ~1.9 Multiplet 2H
-CH₂-CH ₂-CH₂- ~1.9 Quintet 2H
-CH ₂-C=O ~2.4 Triplet 4H
-O-CH ₂-CH ~3.8 Doublet 4H
¹³C NMR Predicted δ (ppm)
-CH(C H₃)₂ ~19
-C H₂-CH₂-C H₂- ~20
-C H(CH₃)₂ ~28
-C H₂-C=O ~33
-O-C H₂-CH ~71
-C =O ~173

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique well-suited for the analysis of large molecules, though it has also been adapted for the analysis of smaller molecules like this compound. In this method, the analyte is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the sample, causing the matrix to absorb the laser energy and desorb, carrying the analyte into the gas phase as ions with minimal fragmentation. These ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio.

The analysis of small molecules like plasticizers using MALDI-TOF MS can sometimes be hindered by interference from matrix ions in the low molecular weight region. scispace.com However, advancements such as the use of inorganic matrices, like graphene nanoplatelets, have shown promising results in minimizing this background interference and enhancing the desorption/ionization of low molecular weight compounds. scispace.com

Confocal Raman Microscopy for Material Analysis

Confocal Raman Microscopy is a non-destructive analytical technique that provides detailed chemical information with high spatial resolution. It combines Raman spectroscopy with a confocal optical microscope, allowing for the generation of 2D and 3D chemical maps of a sample. rsc.org A monochromatic laser is focused onto a small spot on the sample, and the inelastically scattered Raman light, which contains vibrational information characteristic of the sample's molecular structure, is collected and analyzed. The confocal setup, featuring a pinhole aperture, effectively rejects out-of-focus light, enabling depth profiling and the analysis of subsurface structures. nih.gov

There is a lack of specific studies in the available literature that apply Confocal Raman Microscopy to the analysis of this compound. However, the technique is widely used for the characterization of polymers and the distribution of plasticizers within a polymer matrix. For esters, characteristic Raman bands, such as the C=O stretching vibration typically found around 1740 cm⁻¹, can be used for identification and quantification. chromatographyonline.com

For example, Confocal Raman Microscopy has been successfully employed to visualize the distribution of small penetrants in polymer films by tracking characteristic Raman bands. scielo.br In the context of material analysis, this technique could be used to study the homogeneity of this compound distribution in a plastic product or to identify its presence as a contaminant or additive. The spatial resolution of the technique, which can be in the sub-micron range, makes it ideal for examining material interfaces and identifying localized concentrations of specific chemical components. nih.gov

Method Development and Validation for Environmental and Biological Matrices

Extraction Efficiencies and Sample Preparation Protocols

The accurate detection and quantification of this compound in environmental and biological samples are highly dependent on the efficiency of the extraction and sample preparation protocols. While specific protocols for this compound are not extensively documented, methods for similar compounds like dialkyl esters and other plasticizers are well-established and provide a strong basis for methodology.

For environmental matrices such as soil and water, extraction techniques aim to isolate the target analyte from complex sample components. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and Soxhlet extraction. For instance, in the analysis of phthalate (B1215562) esters in soil, subcritical water extraction has demonstrated removal efficiencies of 80-90%. nih.gov The choice of solvent is critical; for example, isopropanol/ammonia has been used for the extraction of organic compounds from sandy soils. researchgate.net

In the context of biological matrices like plasma or other bodily fluids, sample preparation often begins with protein precipitation, followed by LLE or SPE to remove the analyte from the complex biological milieu. chromatographyonline.com Steam distillation combined with extraction has been developed for the analysis of plasticizers in plasma, showing satisfactory recoveries ranging from 90.2% to 134.4%. scispace.com It is crucial to minimize contamination during sample preparation, as plasticizers are ubiquitous in laboratory environments. scispace.com

The following table summarizes common extraction methods applicable to the analysis of esters and plasticizers in different matrices:

MatrixExtraction MethodKey ConsiderationsTypical Recovery Rates
Water Solid-Phase Extraction (SPE)Choice of sorbent material is critical for analyte retention.85% - 121% for various PAHs
Soil/Sediment Soxhlet ExtractionRequires a significant amount of solvent and time.82% - 117% for various PAHs
Subcritical Water ExtractionEnvironmentally friendly; efficiency depends on temperature and pressure.80% - 90% for phthalate esters
Biological Fluids (e.g., Plasma) Liquid-Liquid Extraction (LLE)Solvent choice and pH are important for extraction efficiency.90% - 118% for plasticizers
Steam Distillation-ExtractionEffective for reducing blank values from environmental contamination.96% - 134% for plasticizers

Limits of Detection and Quantification in Complex Samples

The limits of detection (LOD) and quantification (LOQ) are critical parameters in analytical method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, specific LOD and LOQ values are not widely reported in the literature. However, data from the analysis of other plasticizers and dialkyl esters in complex matrices can provide an expected range for these values.

The determination of LOD and LOQ is influenced by the analytical technique employed, the complexity of the sample matrix, and the efficiency of the sample preparation method. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are common techniques for the trace analysis of plasticizers.

For example, in the analysis of various plasticizers in foodstuffs using an on-line turbulent flow chromatography-LC-MS/MS method, method limits of detection (mLODs) ranged from 0.001 to 2.08 ng/g. nih.gov For fatty acid alkyl esters in biodiesel, a GC-FID method reported an LOD of 6.76 mg/mL and an LOQ of 20.4 mg/mL. scielo.br In environmental water and sediment samples, LODs for organochlorine pesticides, another class of organic micropollutants, were found to be in the range of 0.001 to 0.005 µg/L and 0.001 to 0.005 µg/g, respectively. nih.gov

The following table provides a summary of reported LOD and LOQ values for related compounds in various matrices, which can serve as a reference for the expected analytical sensitivity for this compound.

Compound ClassMatrixAnalytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)
PlasticizersFoodstuffsLC-MS/MS0.001–2.08 ng/gNot Reported
PhthalatesPVCHPTLC10-20 ng/zone30-60 ng/zone
Dialkyl Phosphate EstersPetroleumGCxGCNot ReportedNot Reported
Fatty Acid Alkyl EstersBiodieselGC-FID6.76 mg/mL20.4 mg/mL
Organochlorine PesticidesWaterGC-ECD0.001–0.005 µg/L0.002–0.016 µg/L
Organochlorine PesticidesSedimentGC-ECD0.001–0.005 µg/g0.003–0.017 µg/g

Interlaboratory Comparison and Standardization Efforts

Interlaboratory comparison studies are essential for evaluating the reliability and comparability of analytical methods across different laboratories. Such studies are crucial for the development of standardized methods and for ensuring the quality of data in monitoring programs.

There are no known interlaboratory comparison studies specifically focused on this compound. However, a study on the determination of dialkyl phthalate esters (DPEs) in environmental and biological samples highlights the challenges and outcomes of such efforts for structurally similar compounds. nih.gov This study, involving five laboratories, demonstrated relatively good agreement for the analysis of di-ethylhexyl phthalate (DEHP), a common plasticizer. nih.gov A significant challenge identified in the study was the high method detection limits (MDLs) due to procedural blank contamination, a common issue in plasticizer analysis. nih.gov The study emphasized that with minimized background contamination, low MDLs (<0.1 ng/g) are achievable. nih.gov

The development of certified reference materials (CRMs) is a key component of standardization efforts. The aforementioned study utilized CRMs such as CARP-2 (fish muscle) and BCR-07 (fortified milk powder) to assess analytical accuracy. nih.gov The lack of CRMs specifically for this compound hinders the ability of laboratories to validate their analytical methods and ensure the accuracy of their results.

Standardization of analytical methods is often driven by regulatory bodies. While specific standardized methods for this compound are not prominent, methods for broader classes of compounds, such as plasticizers or semi-volatile organic compounds, would likely be applicable. These methods are typically developed and validated by organizations such as the U.S. Environmental Protection Agency (EPA), ASTM International, or the International Organization for Standardization (ISO). Future efforts in this area would benefit from the development of compound-specific standardized protocols and the availability of certified reference materials to improve data quality and comparability across laboratories.

Regulatory Science and Policy Implications

Global Regulatory Frameworks and Chemical Substance Inventories

The regulation of diisobutyl glutarate is managed through various international and national chemical inventories and regulatory bodies. These frameworks are essential for ensuring the safe use of the chemical and for providing transparent information to the public and industry stakeholders.

European Chemicals Agency (ECHA) Data and Dossiers

The European Chemicals Agency (ECHA) provides comprehensive data on this compound, which is registered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. The ECHA database includes information submitted by companies that manufacture or import the substance. europa.eu

Key information available through ECHA includes:

Registration Status: this compound is registered under REACH, and detailed information can be found in the registration dossier. europa.eu

Classification and Labeling: According to the notifications provided by companies to ECHA's Classification and Labelling (C&L) Inventory, this compound is generally not classified as hazardous. nih.gov However, it's important to note that this information has not been reviewed or verified by ECHA and may be subject to change. europa.eu

Uses: Identified uses include industrial manufacturing, coatings, and cleaners for both industrial and professional settings. tennantsdistribution.com

National and International Chemical Registries

This compound is listed on several national and international chemical registries, indicating its use and regulation across different jurisdictions.

Australian Industrial Chemicals Introduction Scheme (AICIS): this compound is listed on the Australian Inventory of Industrial Chemicals. nih.govreach24h.com The AICIS framework, which replaced the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), regulates the importation and manufacture of industrial chemicals in Australia. reach24h.comnt.gov.au

New Zealand Environmental Protection Authority (NZ EPA): In New Zealand, this compound is listed but does not have an individual approval for use as a standalone chemical. nih.gov It may be used as a component in a product covered by a group standard under the Hazardous Substances and New Organisms (HSNO) Act. nih.govcirs-group.com

GHS Harmonization and Classification Approaches

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized approach to hazard communication. For this compound, the aggregated GHS information from notifications to the ECHA C&L Inventory indicates that the substance is not classified as hazardous. nih.gov This is based on a large number of reports from companies. nih.gov It is important to consult the latest safety data sheets (SDS) for the most current GHS classification, as this can vary based on impurities and other factors.

Scientific Basis for Exposure Limits and Health Standards

To protect human health, various exposure limits and health standards have been developed for this compound, particularly concerning indoor air quality and occupational settings.

Development of EU-LCI Values for Indoor Air Quality

The European Union Lowest Concentration of Interest (EU-LCI) values are health-based reference values used to assess emissions from construction products. europa.eu For this compound, a final EU-LCI value of 35 µg/m³ was established in 2020. europa.eu

This value was derived using a read-across approach from dimethyl glutarate. europa.euumweltbundesamt.de The critical endpoint for this determination was the degeneration of the nasal mucosa observed in rats in a subchronic inhalation toxicity study. europa.euumweltbundesamt.de The study identified a Lowest Observed Adverse Effect Concentration (LOAEC) of 20 mg/m³ for local effects, which served as the point of departure for calculating the EU-LCI value. europa.eu

Occupational Exposure Limits (OELs) and Derived No-Effect Levels (DNELs)

Occupational Exposure Limits (OELs) are established to protect workers from the health risks of chemical exposure in the workplace. ser.nl While a specific OEL for this compound is not widely established in major databases like those from OSHA, Derived No-Effect Levels (DNELs) have been determined under REACH. ontario.caosha.gov

A DNEL is the level of exposure to a substance above which humans should not be exposed. For workers, a long-term inhalation DNEL of 4.2 mg/m³ has been established for the reaction mass containing this compound. kenged.co.uk This value is intended to address systemic effects from long-term exposure. kenged.co.uk The derivation of this DNEL was based on read-across from a similar substance. europa.eu

Interactive Data Table: Regulatory Information for this compound

Regulatory Body/StandardIdentifier/ValueJurisdictionNotes
ECHA (REACH) EC No. 275-257-7European UnionRegistered substance. nih.gov
AICIS CAS No. 71195-64-7AustraliaListed on the inventory. nih.gov
NZ EPA CAS No. 71195-64-7New ZealandNo individual approval, used in group standards. nih.gov
GHS Classification Not ClassifiedGlobalBased on ECHA C&L notifications. nih.gov
EU-LCI Value 35 µg/m³European UnionFor indoor air quality, established in 2020. europa.eu
Worker DNEL (Inhalation) 4.2 mg/m³ (long-term)European UnionFor systemic effects. kenged.co.uk

Methodologies for Toxicological Data Evaluation and Read-Across Application

The toxicological evaluation of this compound is significantly influenced by the limited availability of specific toxicity data for the compound itself. nih.gov Consequently, regulatory assessments often rely on alternative methods, primarily the read-across approach, to fill data gaps. nih.govthechemicalengineer.com This methodology uses data from structurally similar and well-studied chemicals, known as analogues, to predict the toxicological properties of the target substance. thechemicalengineer.com

The primary rationale for using read-across for this compound is based on its metabolism. It is presumed that this compound is metabolized into isobutanol and glutaric acid. nih.gov The systemic toxicity of both metabolites is considered to be very low. The main health concern following inhalation is the potential cytotoxicity of glutaric acid after it is released by carboxylesterase enzymes in the olfactory epithelium. nih.gov Because this local effect is driven by the common glutaric acid metabolite, data from other dialkyl glutarates can be used to assess the hazard.

A key analogue for this compound is dimethyl glutarate. nih.govnt.gov.au Toxicological evaluations, such as those conducted for the derivation of EU-LCI (European Union - Lowest Concentration of Interest) values, have utilized data from dimethyl glutarate to establish a limit for this compound. nt.gov.auumweltbundesamt.de The process involves using the No-Observed-Adverse-Effect-Concentration (NOAEC) or Lowest-Observed-Adverse-Effect-Concentration (LOAEC) from the analogue as a point of departure (POD). nih.gov This POD is then adjusted using various assessment factors to account for interspecies and intraspecies differences, as well as uncertainties in the data, to derive a safe exposure level. nih.gov

For instance, a draft EU-LCI value for this compound was derived by reading across from a newly evaluated EU-LCI value for dimethyl glutarate, which was based on the degeneration of nasal mucosa in rats. nt.gov.au A molar mass adjustment is also applied to account for the difference in molecular weight between the analogue and the target substance. nih.gov

The table below summarizes the key compounds and values used in the read-across evaluation for this compound. nih.gov

CompoundMolar Mass (g/mol)Basis for Read-AcrossDerived Value for this compound (EU-LCI)
Dimethyl glutarate (Analogue)160.17Toxicity based on the common metabolite, glutaric acid.35 µg/m³
This compound (Target)244.33Structural similarity and shared metabolic pathway with dimethyl glutarate.

Research on Regulatory Impact and Policy Development

The effectiveness of chemical management frameworks like the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation is assessed by their ability to ensure a high level of protection for human health and the environment. tennantsdistribution.com this compound, as a registered chemical under REACH, falls within this regulatory oversight. tennantsdistribution.com The effectiveness of such regulations can be seen in the requirement for manufacturers and importers to provide toxicological data, or a scientifically justified read-across argument, before a chemical can be placed on the market. europa.eu

For this compound, its registration under REACH (Registration number: 01-2119486562-31-XXXX) signifies that it is subject to this framework. tennantsdistribution.com The regulatory system's effectiveness is demonstrated by the fact that data gaps are identified and addressed, as seen in the toxicological evaluation by the German Environment Agency (UBA) which was conducted to propose an EU-LCI value. umweltbundesamt.deumweltbundesamt.de This process ensures that potential hazards are characterized and managed.

The ongoing evaluation of substances is a key feature of effective chemical management. For example, in Canada, the government periodically reviews the risk management actions for substances to evaluate their effectiveness and determine if further actions are needed. canada.ca While a specific effectiveness assessment for this compound is not publicly available, its inclusion in product-specific regulations, such as limits for emissions from building products, demonstrates that the regulatory framework is actively managing potential risks. umweltbundesamt.de The overarching goal is to ensure that the use of the chemical does not adversely affect human health or the environment, a process that relies on continuous data collection and re-evaluation. canada.ca

Scientific input is a cornerstone of policy-making for emerging contaminants, which are substances that may pose a risk to environmental or human health but are not yet widely regulated. iacademic.info this compound can be considered in this context, particularly regarding indoor air quality. The process of establishing health-based guidance values, such as the EU-LCI values, is a direct application of scientific research to inform policy. umweltbundesamt.de

The toxicological evaluation of this compound by the UBA serves as a clear case study. umweltbundesamt.deumweltbundesamt.de This scientific report, which compiles and assesses all available toxicological data and employs read-across methodologies, directly proposes a regulatory limit (a draft EU-LCI value of 35 µg/m³). nt.gov.au This value is then considered by the EU-LCI Working Group, a body of experts that determines final, harmonized values for use across Europe. umweltbundesamt.de This demonstrates a structured pathway from scientific assessment to policy implementation, aimed at protecting public health from potential risks associated with volatile organic compounds (VOCs) emitted from products like building materials. umweltbundesamt.de

The management of emerging contaminants often involves a dynamic interplay between scientific discovery and regulatory action. As new analytical methods are developed and more is understood about the potential effects of substances, scientific bodies provide the evidence base for policymakers to decide whether and how to regulate. epa.gov The process for this compound illustrates how scientific data on metabolism, analogue toxicity, and exposure scenarios are synthesized to create a scientifically defensible basis for a health protection measure. nih.govumweltbundesamt.de

Effective chemical safety governance relies on the active participation of various stakeholders, including government bodies, industry, non-governmental organizations (NGOs), and academic experts. nih.govresearchgate.net Regulatory frameworks such as REACH are designed to incorporate stakeholder input at multiple stages, from the development of legislation to the implementation of specific restrictions. thechemicalengineer.comcia.org.uk

For this compound, stakeholder engagement occurs through several established channels. The development of EU-LCI values, for example, is a collaborative process within the EU-LCI Working Group, which is comprised of experts from various member states and stakeholder organizations. umweltbundesamt.de The results of projects evaluating substances like this compound are explicitly intended for all stakeholders involved in the topic of building product emissions, indicating a commitment to transparency and shared information. umweltbundesamt.deumweltbundesamt.de

In specific applications, the need for additional stakeholder engagement is evaluated based on existing risk management measures. For instance, in a 2024 notice regarding the use of this compound as a plasticizer in drilling and stimulation chemicals, it was determined that further stakeholder engagement was not required because existing environmental performance standards and mitigation measures were deemed sufficient. nt.gov.aunt.gov.au This demonstrates a case-by-case approach to engagement within a broader governance framework.

Q & A

Q. What are the key physicochemical properties of diisobutyl glutarate, and how do they influence experimental design?

this compound is liquid at room temperature, but experimental data for properties like vapor pressure, solubility, or partition coefficients are unavailable. Researchers must rely on computational predictions (e.g., U.S. EPA models) for these parameters, which are critical for designing exposure studies or environmental fate analyses. For example, predicted log Kow values inform bioaccumulation potential, while vapor pressure estimates guide inhalation toxicity models .

Q. How can researchers assess indoor air exposure concentrations of this compound in academic settings?

Limited monitoring data from 369 indoor air samples (2000–2006) detected this compound in 4 samples, with a maximum concentration of 710 µg/m³ and a mean of 3.4 µg/m³ . Methodologically, gas chromatography-mass spectrometry (GC-MS) is recommended for quantification, though calibration standards must account for potential matrix effects in complex indoor environments.

Q. What is the rationale for using read-across approaches in toxicity assessments of this compound?

Due to the compound’s data-poor status, read-across from structurally similar dimethyl glutarate is employed. Both esters share glutaric acid as a metabolite, which drives toxicity via nasal epithelial cytotoxicity. The molar adjustment factor (1.525) accounts for molecular weight differences when extrapolating dose-response data .

Advanced Research Questions

Q. How can contradictions in reproductive toxicity data between read-across compounds and direct studies be resolved?

Dimethyl glutarate’s NOAEC (1000 mg/m³) for developmental toxicity conflicts with a reported LOAEC (160 mg/m³) for parental effects in mixed-dibasic ester studies . Researchers must reconcile these by evaluating study design: the mixture’s composition (65% dimethyl glutarate) and species-specific carboxylesterase activity in metabolic pathways. Dose-response modeling and probabilistic risk assessment can address uncertainty .

Q. What methodological considerations are critical when designing inhalation toxicity studies for this compound?

Key factors include:

  • Exposure duration : Chronic studies should mirror real-world scenarios (e.g., 6–8 hours/day for indoor exposures).
  • Particle size : Aerosolization must target the olfactory epithelium, where carboxylesterase hydrolyzes the ester to glutaric acid, the primary cytotoxic agent .
  • Control groups : Use dimethyl glutarate as a positive control to validate read-across assumptions .

Q. What analytical techniques are recommended for quantifying this compound and its metabolites in biological samples?

Glutaric acid and isobutanol (metabolites) require targeted methods:

  • Isobutanol : Headspace GC with flame ionization detection (FID), validated in rodent blood/urine.
  • Glutaric acid : Liquid chromatography-tandem MS (LC-MS/MS) with derivatization to enhance sensitivity in nasal lavage fluid .

Q. How do molar adjustment factors influence the derivation of EU-LCI values for this compound?

The EU-LCI value (35 µg/m³) is derived by applying a molar adjustment factor (1.525) to dimethyl glutarate’s LCI (24.1 µg/m³). This adjusts for differences in molecular weight (244.33 vs. 160.17 g/mol) while assuming equivalent toxicity per mole of glutaric acid released . Researchers must validate this assumption by comparing in vitro metabolic rates across esters.

Data Contradictions and Gaps

  • Reproductive Toxicity : No direct data exist for this compound. The read-across NOAEC (≥1000 mg/m³) from dimethyl glutarate mixtures is questionable due to conflicting testosterone/sperm count trends in male rats .
  • Genotoxicity : Dimethyl glutarate showed no mutagenicity in OECD-compliant assays, but this compound remains untested .

Methodological Recommendations

  • Priority Studies : Conduct 28-day inhalation studies in rats to assess nasal histopathology and compare metabolic cleavage rates between diisobutyl and dimethyl glutarate.
  • Computational Tools : Use quantitative structure-activity relationship (QSAR) models to predict untested endpoints (e.g., dermal absorption) while acknowledging uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.